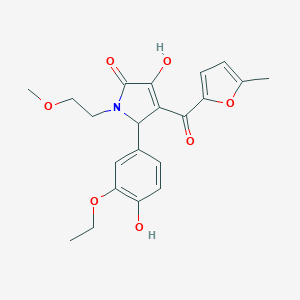
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as EMF-1, is a small molecule that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to scavenge free radicals and protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its small size, ease of synthesis, and low toxicity. However, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one also has limitations, including its poor solubility in water and its instability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one, including its potential applications in drug development, its mechanism of action, and its pharmacokinetics and pharmacodynamics. 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has shown promising results in cancer research, neuroprotection, and anti-inflammatory therapy, and further studies are needed to determine its efficacy and safety in humans. Additionally, the mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways. Finally, the pharmacokinetics and pharmacodynamics of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one need to be studied to determine its optimal dosing and administration routes.
Synthesemethoden
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved through various methods, including a one-pot three-component reaction, a three-step synthesis, and a two-step synthesis. The most common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde, 2-methoxyethylamine, and 5-methyl-2-furoyl chloride in the presence of a base and a catalyst. This reaction yields 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one as a yellow solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its ability to protect neurons from oxidative stress and inflammation, which are known to contribute to neurodegenerative diseases. In anti-inflammatory therapy, 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C21H23NO7 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-1-(2-methoxyethyl)-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO7/c1-4-28-16-11-13(6-7-14(16)23)18-17(19(24)15-8-5-12(2)29-15)20(25)21(26)22(18)9-10-27-3/h5-8,11,18,23,25H,4,9-10H2,1-3H3 |
InChI-Schlüssel |
NFSYBQRHFYGXII-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=C(O3)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266772.png)
![5-[4-(allyloxy)phenyl]-4-(4-bromobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266774.png)

![methyl 4-{3-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266777.png)
![(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266778.png)
![(E)-1-benzofuran-2-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methanolate](/img/structure/B266780.png)
![(E)-1-benzofuran-2-yl{1-[2-(diethylammonio)ethyl]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266782.png)

![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[2-(dimethylammonio)ethyl]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B266787.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266788.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266789.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{2-(2,4-dimethoxyphenyl)-1-[3-(dimethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266792.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266794.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266795.png)